Anti-Tubercular Potency: MIC Differential vs. 6-Methoxy Analog
In a direct head-to-head comparison within a series of benzothiazole-2-carboxylic acid peptide conjugates evaluated against M. tuberculosis H37Ra, the conjugate derived from methyl 6-methyl-1,3-benzothiazole-2-carboxylate exhibited a Minimum Inhibitory Concentration (MIC) of 8 μg/mL, whereas the corresponding 6-methoxy analog displayed a 2-fold more potent MIC of 4 μg/mL [1].
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 8 μg/mL (as peptide conjugate) |
| Comparator Or Baseline | 6-Methoxy analog conjugate: 4 μg/mL |
| Quantified Difference | 2-fold difference in MIC |
| Conditions | Broth microdilution assay against M. tb H37Ra strain |
Why This Matters
This 2-fold potency difference demonstrates that the 6-methyl substitution confers distinct biological activity, making it a critical and non-interchangeable building block for SAR-driven antitubercular drug discovery programs.
- [1] ChemistrySelect. Small Peptide Conjugates of Benzothiazole‐2‐Carboxylic Acids Targeting DprE1 Against Tuberculosis. 2024;9(15). View Source
